2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one
Description
2-Amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative designed as an open-ring analogue of methotrexate, a classical antifolate drug. Its structure features a pyrimidin-4(3H)-one core substituted at the 5-position with a piperazinyl group and at the 6-position with a methyl group (Fig. 1). This modification aims to enhance cellular uptake via passive diffusion and improve structural flexibility for binding to target enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) in the folate metabolism pathway . The compound’s synthesis and biological evaluation are part of efforts to overcome drug resistance caused by impaired folate transporters or mutations in target enzymes .
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-amino-4-methyl-5-piperazin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N5O/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14/h11H,2-5H2,1H3,(H3,10,12,13,15) |
InChI Key |
UMFRWVMNNPRGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones with guanidine derivatives.
Substitution Reactions: Introduction of the piperazine moiety can be done through nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with piperazine.
Amination: The amino group can be introduced through amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrimidine core can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4(3H)-one derivatives are a diverse class of bioactive molecules. Below, we compare the target compound with structurally and functionally related analogues, focusing on substitution patterns, synthetic routes, and biological activities.
Structural Analogues with Heterocyclic Substituents
- 5-(Triazolylmethyl)pyrimidinones (Compounds 6–10, ): These derivatives feature triazole-linked carboxy or nitroaryl groups at the 5-position (e.g., compound 6: 2-amino-6-methyl-5-((1-(4-carboxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidin-4(3H)-one). Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), they exhibit high yields (89–98%) but lack direct enzyme inhibition data. The triazole moiety may enhance solubility or enable conjugation, contrasting with the piperazinyl group’s role in hydrogen bonding .
- Thieno[2,3-d]pyrimidinones (): Compounds like 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one (compound 12) incorporate a fused thiophene ring. This modification increases planarity, enhancing dual TS-DHFR inhibition (e.g., IC₅₀ = 0.12 µM for human TS and 2.9 µM for DHFR) . The thieno system improves π-stacking interactions with enzyme active sites compared to the simpler pyrimidinone core .
Piperazinyl Derivatives with Varied Substituents
- 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 1341838-55-8): This analogue replaces the 6-methyl group with ethyl and positions piperazine at the 2-position. While its biological data are unspecified, the ethyl group may alter steric interactions with DHFR’s hydrophobic pocket .
- 6-Amino-5-(2,2-diethoxyethyl)-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4(3H)-one (): With a diethoxyethyl chain and anilino-piperazine substitution, this compound’s extended structure likely impacts membrane permeability.
Biological Activity
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a pyrimidine ring substituted with an amino group and a piperazine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP) in human breast cancer cells, demonstrating effectiveness comparable to established PARP inhibitors like Olaparib. The IC value for this compound was reported at approximately 18 µM, indicating significant inhibitory activity against cancer cell proliferation .
The mechanism by which this compound exerts its effects includes:
- Inhibition of PARP1 : This enzyme plays a crucial role in DNA repair; thus, its inhibition can lead to increased cancer cell death.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of cleaved PARP and phosphorylation of H2AX, markers indicative of apoptosis .
Case Study 1: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated a dose-dependent increase in apoptotic cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have revealed that the compound interacts favorably with the active site of PARP1. The binding affinity suggests strong hydrophobic interactions between the compound and key amino acid residues within the enzyme's catalytic domain .
Data Tables
| Biological Activity | IC (µM) | Cell Lines Tested |
|---|---|---|
| PARP1 Inhibition | 18 | Human Breast Cancer Cells (MCF-7, MDA-MB-231) |
| Cytotoxicity | Varies | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
